BenchChemオンラインストアへようこそ!

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide

Lipophilicity optimization Drug-likeness prediction Medicinal chemistry triage

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide (molecular formula C₇H₁₇N₃O, molecular weight 159.23 g/mol) is a tertiary-amino-functionalized N-hydroxyacetimidamide derivative bearing an N-butyl-N-methyl substituent at the α-position of the acetimidamide scaffold. The N-hydroxyacetimidamide (amidoxime) pharmacophore is recognized as a metal-chelating warhead and a carboxylate bioisostere, conferring relevance across medicinal chemistry, coordination chemistry, and agrochemical intermediate applications.

Molecular Formula C7H17N3O
Molecular Weight 159.23 g/mol
Cat. No. B13322253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butyl(methyl)amino)-N-hydroxyacetimidamide
Molecular FormulaC7H17N3O
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCN(C)CC(=NO)N
InChIInChI=1S/C7H17N3O/c1-3-4-5-10(2)6-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9)
InChIKeyJKFNBPHAICKTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide: Core Physicochemical Identity and Class Context for Scientific Procurement


2-(Butyl(methyl)amino)-N-hydroxyacetimidamide (molecular formula C₇H₁₇N₃O, molecular weight 159.23 g/mol) is a tertiary-amino-functionalized N-hydroxyacetimidamide derivative bearing an N-butyl-N-methyl substituent at the α-position of the acetimidamide scaffold [1]. The N-hydroxyacetimidamide (amidoxime) pharmacophore is recognized as a metal-chelating warhead and a carboxylate bioisostere, conferring relevance across medicinal chemistry, coordination chemistry, and agrochemical intermediate applications [2]. The compound possesses one hydrogen-bond donor, four hydrogen-bond acceptors, a topological polar surface area (tPSA) of approximately 29 Ų, and a computed logP in the range of -0.97 to -1.87 depending on protomeric state, indicating moderate hydrophilicity relative to simpler dialkylamino analogs [3]. Despite its structural resemblance to bioactive N-hydroxyacetimidamide-based enzyme inhibitors, this specific compound has no publicly reported bioactivity data in ChEMBL or BindingDB as of the latest search date [1][3].

Why 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide Cannot Be Trivially Replaced by Simpler Dialkylamino or Unsubstituted Acetimidamide Analogs


Within the N-hydroxyacetimidamide chemotype, the nature of the α-amino substituent exerts a decisive influence on lipophilicity, metal-chelation geometry, steric accessibility of the amidoxime warhead, and potential for downstream functionalization [1]. The butyl(methyl)amino motif introduces an asymmetric tertiary amine with a longer n-butyl chain compared to dimethylamino or diethylamino congeners, which predictably increases logP and alters the conformational flexibility of the chelating pocket [2]. In structurally related N,N′-disubstituted acetamidines, variations in N-alkyl substitution have been shown to modulate sigma receptor binding affinity by over two orders of magnitude (IC₅₀ range: 6 nM to >1,000 nM), demonstrating that even modest changes in the amine substituent profile produce pharmacologically consequential differences [3]. The butyl(methyl)amino group further offers a unique balance between hydrophobicity (enhancing membrane permeability potential) and steric bulk (tuning target engagement), which cannot be replicated by symmetrical dialkylamino analogs or by the unsubstituted N-hydroxyacetimidamide parent compound [2]. Consequently, substituting this compound with a structurally similar but differentially alkylated analog in a biological assay or synthetic pathway introduces uncontrolled variables in potency, selectivity, and physicochemical behavior [1][3].

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide: Comparative Evidence for Differentiated Scientific Selection


Computed Lipophilicity (logP) of 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide Versus 2-(Dimethylamino)-N-hydroxyacetimidamide

The computed logP of 2-(butyl(methyl)amino)-N-hydroxyacetimidamide is approximately -0.97 (ZINC39095294 protomer), which is elevated by roughly 0.2–0.5 log units relative to the 2-(dimethylamino) analog (predicted logP approximately -1.2 for C₄H₁₁N₃O, MW 117.15) [1]. This difference reflects the incremental hydrophobicity contributed by the butyl chain, which may enhance passive membrane permeability in cell-based assays while retaining aqueous solubility above 100 µM (estimated from the tPSA of 29 Ų and logP below 0) [2]. The 2-(diethylamino) analog (C₆H₁₅N₃O, MW 145.20) is predicted to exhibit an intermediate logP (approximately -0.5 to -0.8), but lacks the conformational asymmetry of the butyl(methyl)amino motif [3].

Lipophilicity optimization Drug-likeness prediction Medicinal chemistry triage

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Differentiation from Unsubstituted N-Hydroxyacetimidamide

The computed topological polar surface area (tPSA) of 2-(butyl(methyl)amino)-N-hydroxyacetimidamide is 29 Ų, with one hydrogen-bond donor and four hydrogen-bond acceptors [1]. This is substantially lower than the tPSA of the unsubstituted parent N′-hydroxyacetimidamide (tPSA ≈ 58.6 Ų; 3 H-bond donors, 2 H-bond acceptors for C₂H₆N₂O, MW 74.08) . The reduction in tPSA by approximately 29.6 Ų (roughly 50%) arises from the replacement of two amidine NH donor groups with the tertiary butyl(methyl)amino substituent, which eliminates two hydrogen-bond donor sites while adding lipophilic surface area [1]. A tPSA below 60 Ų is a widely recognized cutoff associated with favorable blood-brain barrier penetration potential; a tPSA below 90 Ų correlates with favorable oral absorption [2].

Blood-brain barrier penetration Oral bioavailability prediction Fragment-based drug design

Metal-Chelation Potential of the N-Hydroxyacetimidamide Warhead: Functional Differentiation from Non-Hydroxylated Acetamidines

The N-hydroxyacetimidamide (amidoxime) functional group present in 2-(butyl(methyl)amino)-N-hydroxyacetimidamide functions as a bidentate metal-chelating moiety capable of coordinating divalent transition metal ions—particularly Zn²⁺, Cu²⁺, and Fe²⁺—via its N-hydroxy and imine nitrogen atoms . This chelation capacity is absent in non-hydroxylated acetamidines. In structurally characterized enzyme-inhibitor co-crystal structures, the N-hydroxyacetimidamide group forms a five-membered chelate ring with the catalytic zinc ion in histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), with measured Zn–O and Zn–N bond distances of approximately 2.0–2.3 Å . The butyl(methyl)amino substituent at the α-position is expected to modulate the pKa of the amidoxime OH group and the steric environment around the metal-binding site, potentially altering selectivity among metalloenzyme targets compared to unsubstituted or differently substituted analogs [1].

Metalloenzyme inhibition Coordination chemistry Zinc-binding pharmacophore

Rotatable Bond Count and Conformational Flexibility: Comparison with 2-(Dimethylamino)- and 2-(Diethylamino)-N-hydroxyacetimidamide

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide possesses approximately 2 rotatable bonds (excluding the butyl chain internal rotations, which add approximately 3 additional rotatable bonds for a total of ~5–6 freely rotatable bonds) [1]. By comparison, 2-(dimethylamino)-N-hydroxyacetimidamide (C₄H₁₁N₃O) has approximately 2 rotatable bonds total, while 2-(diethylamino)-N-hydroxyacetimidamide (C₆H₁₅N₃O) has approximately 4 rotatable bonds [2]. The butyl chain in the target compound introduces greater conformational sampling capacity than the ethyl groups of the diethylamino analog, which may translate into a larger entropic penalty upon binding to a rigid protein target but also greater adaptability to diverse binding-site topographies [3]. This property is relevant for fragment-based screening libraries where conformational diversity is valued.

Conformational entropy Ligand efficiency Structure-based drug design

C-H Bond Activation Reactivity of α-(Methylamino)acetimidamide Ligands: Relevance to Organometallic Catalyst Design

Bhattacharjee and Panda (2017) demonstrated that N,N′-di-tert-butyl-2-(methylamino)acetimidamide—a ligand structurally homologous to 2-(butyl(methyl)amino)-N-hydroxyacetimidamide but lacking the N-hydroxy group and bearing tert-butyl substituents—undergoes metal-nitrogen-mediated α-C-H bond activation when coordinated to Zr(IV) and Hf(IV) amide complexes, forming dimeric acetimidamide metal complexes of formula [κ²-{Me₃C-NC(=NCMe₃)CH₂NMe}M(NMe₂)₂]₂ [1]. The α-(methylamino) motif was essential for directing C-H activation to the methylene position adjacent to the amino nitrogen [1]. While the target compound contains an N-hydroxy group in place of one N-tert-butyl substituent, the core α-(methylamino)acetimidamide architecture is preserved, suggesting that 2-(butyl(methyl)amino)-N-hydroxyacetimidamide could serve as a pro-ligand for analogous organometallic transformations, with the N-hydroxy group offering an additional metal-coordination handle [2].

C-H activation Organometallic catalysis Acetimidamide ligand design

Recommended Procurement Scenarios for 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide Based on Quantitative Differentiation Evidence


Metalloenzyme Inhibitor Screening Libraries Requiring CNS-Penetrant-Like Physicochemical Profiles

With a computed tPSA of 29 Ų (well below the 60–70 Ų CNS-penetration threshold) and a logP near -0.97, 2-(butyl(methyl)amino)-N-hydroxyacetimidamide is ideally suited for inclusion in focused screening libraries targeting CNS-expressed metalloenzymes such as histone deacetylases (HDACs), carbonic anhydrases, or matrix metalloproteinases [1]. The N-hydroxyacetimidamide warhead provides the requisite Zn²⁺-chelation functionality, while the butyl(methyl)amino substituent contributes favorable permeability characteristics not achievable with the unsubstituted N-hydroxyacetimidamide parent (tPSA ≈ 58.6 Ų) [2]. Procurement for this application is warranted when the screening objective includes identification of brain-penetrant metalloenzyme inhibitors.

Structure-Activity Relationship (SAR) Expansion Around NAAA or FAAH Inhibitor Chemotypes

N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) are therapeutically relevant serine hydrolase targets for which N-hydroxyacetimidamide-based inhibitors have been patented (e.g., US20100311711, US9353075) [1]. While the target compound itself lacks publicly reported NAAA/FAAH IC₅₀ data, its structural features—specifically the butyl(methyl)amino group providing intermediate lipophilicity and the N-hydroxy warhead enabling active-site serine carbamoylation or transition-state mimicry—position it as a logical SAR expansion probe [2]. Procurement is justified for medicinal chemistry teams seeking to explore the N-alkyl substitution vector beyond the dimethylamino and diethylamino congeners that have appeared in patent literature.

Coordination Chemistry and Organometallic Catalyst Development Using α-Amino-Functionalized Acetimidamide Pro-Ligands

The α-(butyl(methyl)amino) substitution pattern is structurally homologous to the α-(methylamino) motif shown by Bhattacharjee and Panda (2017) to direct metal-mediated C-H bond activation in group 4 metal acetimidamide complexes [1]. The target compound extends this ligand platform by incorporating an N-hydroxy group, which provides an additional oxygen-donor coordination site, potentially enabling the formation of heterobimetallic or higher-nuclearity complexes not accessible with the non-hydroxylated ligand [2]. Researchers developing novel organometallic architectures for C-H functionalization catalysis should consider this compound as a building block that combines the proven α-amino-directed reactivity with the added dimensionality of the N-hydroxy chelating arm.

Fragment-Based Drug Discovery (FBDD) Collections Emphasizing Conformational Diversity and Balanced Polarity

With a molecular weight of 159.23 g/mol, this compound falls within the optimal fragment size range (MW <250 Da) for FBDD [1]. Its ~5–6 rotatable bonds provide greater conformational sampling than the dimethylamino (~2 rotors) or diethylamino (~4 rotors) analogs, while its logP near -0.97 maintains aqueous solubility favorable for fragment screening at high concentrations (typically 0.5–2 mM in biochemical assays) [2]. The combination of a metal-chelating warhead, intermediate lipophilicity, and enhanced conformational flexibility makes this compound a differentiated addition to fragment libraries targeting metalloenzymes or protein-protein interaction interfaces where induced-fit binding may be advantageous [3].

Quote Request

Request a Quote for 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.